molecular formula C14H16O5 B2695401 ethyl 7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate CAS No. 77959-77-4

ethyl 7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate

Cat. No. B2695401
CAS RN: 77959-77-4
M. Wt: 264.277
InChI Key: YXBXDSWZBRMROG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a chromene ring, which is a bicyclic compound consisting of a benzene ring fused to a pyran ring. It also contains two carbonyl groups (C=O), an ester group (-COO-), and two methyl groups (-CH3) attached to the same carbon.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the ester group suggests that it would be polar and could participate in hydrogen bonding. The compound’s solubility, melting point, boiling point, and other properties would need to be determined experimentally .

Scientific Research Applications

Cancer Treatment Research

Ethyl 7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate and its analogs have been investigated for their potential in cancer treatment. For example, studies have shown that certain analogs of this compound, like ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, can mitigate drug resistance in cancer cells. This property makes them promising candidates for treating cancers with multiple drug resistance. These compounds are understood to inhibit tumor cell growth through apoptosis induction, although the detailed mechanism, especially their selectivity toward drug-resistant cancer cells, is still under investigation (Das et al., 2009).

Fluorescence and Photoluminescence Studies

The fluorescent properties of certain derivatives of this compound have been studied. For instance, research on compounds like (E)-ethyl-7-(cinnamoyloxy)-2-oxo-2H-chromene-3-carboxylate has shown that they exhibit specific fluorescence characteristics. The fluorescence spectrum measurements of these compounds indicate their potential applications in fields requiring fluorescent materials (Bai Jing-hua, 2011).

Synthesis and Chemical Reactions

This compound is involved in various chemical synthesis processes. For instance, efficient synthesis methods have been developed for creating trifluoromethylated tetrahydrobenzo[g]chromene derivatives using this compound. These methods typically involve one-pot, multicomponent reactions and are essential for producing complex molecules that might have medicinal or industrial applications (Yijun Duan et al., 2013).

Molecular Structure Analysis

The molecular structure and crystal formation of various derivatives of this compound have been studied. For example, research has been conducted on the crystal and molecular structure of ethyl 2-amino-7,7-dimethyl-2',5-dioxo-5'-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-pyrrole]-4'-carboxylates. Understanding the molecular structure of these compounds is crucial for their application in pharmaceutical and material sciences (M. Dmitriev et al., 2011).

properties

IUPAC Name

ethyl 7,7-dimethyl-2,5-dioxo-6,8-dihydrochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-4-18-12(16)9-5-8-10(15)6-14(2,3)7-11(8)19-13(9)17/h5H,4,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBXDSWZBRMROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(CC(CC2=O)(C)C)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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